molecular formula C12H12BrNO B13256307 2-bromo-N-[1-(furan-2-yl)ethyl]aniline

2-bromo-N-[1-(furan-2-yl)ethyl]aniline

Cat. No.: B13256307
M. Wt: 266.13 g/mol
InChI Key: RSCUBWVJFUQFLF-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound that features a bromine atom, a furan ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline typically involves the bromination of aniline derivatives followed by coupling with furan-2-yl ethyl intermediates. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with furan-2-yl ethylamine under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[1-(furan-2-yl)ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with various molecular targets. The bromine atom and furan ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the presence of both a bromine atom and a furan ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

2-bromo-N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

RSCUBWVJFUQFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2Br

Origin of Product

United States

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